molecular formula C8H10N6 B103709 Ophthazin CAS No. 484-23-1

Ophthazin

Número de catálogo: B103709
Número CAS: 484-23-1
Peso molecular: 190.21 g/mol
Clave InChI: VQKLRVZQQYVIJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La dihidralazina es un medicamento recetado con propiedades antihipertensivas. Pertenece a la clase química de la hidrazinoftalazina y funciona combatiendo los efectos de la adrenalina, expandiendo los vasos sanguíneos y permitiendo un flujo sanguíneo más suave al disminuir la presión . Generalmente se administra por vía oral en forma de tabletas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La dihidralazina se puede sintetizar mediante la reacción de ftalonitrilo con hidrato de hidrazina. La reacción generalmente implica calentar y refluir la mezcla en presencia de un solvente y una base fuerte .

Métodos de Producción Industrial: En entornos industriales, el sulfato de dihidralazina se prepara a menudo combinando clorhidrato de clonidina, sulfato de dihidralazina e hidroclorotiazida. Esta combinación no solo promueve la reducción de la presión arterial, sino que también mitiga las reacciones adversas como la retención de líquidos .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Actividad Biológica

Dihydralazine, a derivative of hydralazine, is primarily recognized for its role as a vasodilator in the treatment of hypertension. However, recent studies have elucidated its diverse biological activities beyond blood pressure regulation, including antioxidant effects, anti-angiogenic properties, and potential therapeutic applications in various diseases. This article explores the biological activity of dihydralazine, supported by case studies and research findings.

Dihydralazine exhibits multiple mechanisms that contribute to its biological activity:

  • Vasodilation : Dihydralazine induces vasodilation primarily through the relaxation of vascular smooth muscle. This effect is mediated by the inhibition of calcium influx and the activation of potassium channels, leading to decreased vascular resistance and improved blood flow.
  • Antioxidant Properties : Recent research indicates that dihydralazine possesses significant antioxidant capabilities. It has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress, which is critical in preventing cellular damage associated with various cardiovascular diseases .
  • Anti-Angiogenesis : Dihydralazine has demonstrated potential as an anti-angiogenic agent. Studies indicate that it can inhibit angiogenesis by interfering with signaling pathways involving vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are crucial for new blood vessel formation .

1. Antioxidative Effects

A study published in Antioxidants examined dihydralazine's role in reducing oxidative stress in models of cardiovascular disease. It was found that dihydralazine treatment significantly lowered levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

2. Anti-Angiogenic Activity

In vitro and in vivo studies have demonstrated that dihydralazine can inhibit endothelial cell proliferation and migration, which are essential processes in angiogenesis. In a study involving hepatocellular carcinoma (HCC) models, dihydralazine was shown to reduce tumor growth and microvessel density by down-regulating VEGF and bFGF levels .

Study TypeFindings
In VitroInhibition of HUVEC proliferation and migration; reduced tube formation
In VivoDecreased tumor growth in HCC models; lower microvessel density

3. Clinical Applications

Dihydralazine has been explored for its potential benefits in various clinical scenarios:

  • Hypertension : Traditionally used for managing hypertension, dihydralazine remains relevant due to its efficacy in lowering blood pressure through vasodilation.
  • Cardiovascular Protection : Emerging evidence suggests that dihydralazine may protect against myocardial infarction by improving ischemic conditions through enhanced neovascularization .

Summary of Biological Activities

Dihydralazine's biological activities can be summarized as follows:

  • Vasodilatory Effects : Effective in lowering blood pressure.
  • Antioxidant Activity : Reduces oxidative stress and protects against cellular damage.
  • Anti-Angiogenic Properties : Inhibits endothelial cell functions critical for angiogenesis.
  • Potential Therapeutic Uses : Explored for applications in cardiovascular diseases, renal protection, and cancer therapy.

Propiedades

IUPAC Name

(4-hydrazinylphthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKLRVZQQYVIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022935
Record name Dihydralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-23-1
Record name Dihydralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydralazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydralazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIHYDRALAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydralazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCU411F5L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydralazine
Reactant of Route 2
Dihydralazine
Reactant of Route 3
Dihydralazine
Reactant of Route 4
Reactant of Route 4
Dihydralazine
Reactant of Route 5
Reactant of Route 5
Dihydralazine
Reactant of Route 6
Dihydralazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.